6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various therapeutic agents . This compound is characterized by a hexahydrocinnolinone core structure with a piperidine moiety, making it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. Catalysts such as cobalt, ruthenium, or nickel-based nanocatalysts are often employed in the hydrogenation steps to facilitate the formation of the piperidine ring . The process is optimized to be cost-effective and scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Hexahydrocinnolinone: A related compound with a similar core structure but lacking the piperidine moiety.
Spiropiperidines: Compounds with a spiro-connected piperidine ring.
Uniqueness
6-Methyl-2-[2-(piperidin-1-yl)ethyl]-2,3,5,6,7,8-hexahydrocinnolin-3-one is unique due to its combined hexahydrocinnolinone and piperidine structures, which confer distinct chemical and biological properties. This dual functionality makes it a versatile scaffold for drug design and other applications .
Properties
IUPAC Name |
6-methyl-2-(2-piperidin-1-ylethyl)-5,6,7,8-tetrahydrocinnolin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-13-5-6-15-14(11-13)12-16(20)19(17-15)10-9-18-7-3-2-4-8-18/h12-13H,2-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBKIIMMBTXYRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NN(C(=O)C=C2C1)CCN3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.